molecular formula C19H13Cl2F3N2OS2 B2502007 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine CAS No. 339276-00-5

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine

Katalognummer: B2502007
CAS-Nummer: 339276-00-5
Molekulargewicht: 477.34
InChI-Schlüssel: LFBOIHCYCXDNLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is a pyrimidine derivative featuring two distinct sulfanyl substituents at the 2- and 4-positions. The 2-position is occupied by a 3,4-dichlorobenzyl group, while the 4-position contains a 3-(trifluoromethyl)phenyl moiety. The 5-methoxy group on the pyrimidine core contributes to its electronic profile.

Eigenschaften

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2OS2/c1-27-16-9-25-18(28-10-11-5-6-14(20)15(21)7-11)26-17(16)29-13-4-2-3-12(8-13)19(22,23)24/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBOIHCYCXDNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antifungal, and insecticidal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
  • Molecular Formula : C16H14Cl2F3N3OS2
  • Molecular Weight : 426.33 g/mol

Anticancer Activity

Recent studies indicate that pyrimidine derivatives exhibit significant anticancer properties. In a study evaluating various trifluoromethyl pyrimidine derivatives, it was found that compounds similar to the target compound showed notable cytotoxic effects against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The tested concentrations were typically around 5 µg/mL, with results indicating lower efficacy compared to standard treatments like doxorubicin but still demonstrating promising potential for further development .

Cell LineIC50 (µg/mL)Reference
PC35
K5625
HeLa5
A5495

Antifungal Activity

The antifungal activity of the compound was assessed against various fungal strains. In vitro tests revealed that certain derivatives exhibited excellent antifungal activity, with some compounds achieving inhibition rates comparable to established antifungal agents like tebuconazole. For instance, specific derivatives showed inhibition rates of over 96% against Botrytis cinerea, a common plant pathogen .

Fungal StrainInhibition Rate (%)Comparison Agent
Botrytis cinerea96.76Tebuconazole (96.45)
Sclerotinia sclerotiorum82.73Tebuconazole (83.34)
Dothidea60.48 - 90.12Tebuconazole

Insecticidal Activity

The insecticidal potential of the compound was evaluated against pests such as Spodoptera frugiperda and Mythimna separata. The results showed that certain derivatives had significant insecticidal activity at concentrations of 500 µg/mL, with effectiveness comparable to known insecticides like chlorantraniliprole .

Insect SpeciesMortality Rate (%) at 500 µg/mLReference
Spodoptera frugiperdaHigh
Mythimna separataHigh

Case Studies and Research Findings

  • Anticancer Studies : A comprehensive study on trifluoromethyl pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism by which these compounds exert their anticancer effects .
  • Antifungal Efficacy : Research demonstrated that specific derivatives not only inhibited fungal growth but also disrupted fungal cell membranes, leading to cell lysis and death. This mechanism is crucial for developing effective antifungal treatments .
  • Insecticidal Testing : Field trials indicated that formulations containing the compound provided substantial pest control in agricultural settings, showcasing its potential as a biopesticide with reduced environmental impact compared to synthetic chemicals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a family of pyrimidine derivatives with modifications at the 2-, 4-, and 5-positions. Key analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2: 3,4-Dichlorobenzyl; 4: 3-(Trifluoromethyl)phenyl; 5: Methoxy C₁₉H₁₄Cl₂F₃N₂OS₂ 489.36 High lipophilicity due to Cl and CF₃ groups; enhanced metabolic stability.
Compound 2: 3,4-Dichlorobenzyl; 4: 4-Methoxyphenyl; 5: Methoxy C₁₉H₁₆Cl₂N₂O₂S₂ 439.37 Electron-donating methoxy group may reduce reactivity compared to CF₃.
Compound 2: 2,6-Dichlorobenzyl; 4: 3,5-Dichlorophenoxy; 5: Methoxy C₁₈H₁₂Cl₄N₂O₂S 466.18 Phenoxy (O-linked) substituent; increased steric hindrance.
Compound 2: 4-Methylbenzyl; 4: 3-(Trifluoromethyl)phenyl; 5: Methoxy C₂₀H₁₆F₃N₂OS 396.41 Methyl group reduces Cl’s electron-withdrawing effects; lower molecular weight.
Compound 2: 2,6-Dichlorobenzyl; 4: 4-Methoxyphenoxy; 5: Methoxy C₁₉H₁₅Cl₂N₂O₃S 438.30 Discontinued commercial availability; phenoxy group may alter solubility.

Key Observations

In contrast, analogs with methoxy (e.g., ) or methyl groups () exhibit reduced electron withdrawal, which may impact reactivity. The phenoxy substituents in and introduce oxygen-based polarity, likely increasing solubility compared to sulfur-linked sulfanyl groups.

Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound and significantly boosts lipophilicity (logP ~3.5–4.0 estimated), favoring membrane permeability but possibly complicating aqueous solubility. Analogs with methoxy or phenoxy groups () are less lipophilic, which may improve pharmacokinetics.

The 3,4-dichlorobenzyl group in the target compound offers a more compact profile.

Synthetic Accessibility :

  • ’s compound is listed as discontinued, suggesting synthetic challenges or instability. The target compound’s stability remains unconfirmed but is hypothesized to benefit from robust sulfur linkages.

Implications for Research and Development

While direct biological data are unavailable, structural analysis suggests:

  • The target compound is optimized for environments requiring strong electron-withdrawing and hydrophobic interactions, such as kinase or protease inhibition.
  • Analogs with phenoxy groups () may serve as solubility-enhanced alternatives, though steric effects could limit efficacy.
  • Further studies should explore crystallographic data (via SHELX) and validate stability using tools like PLATON.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.